molecular formula C18H15N5 B12938252 4,4',4''-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine

4,4',4''-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine

Cat. No.: B12938252
M. Wt: 301.3 g/mol
InChI Key: ATGSPSOGIXJNPS-CALCHBBNSA-N
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Description

4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine is a complex organic compound that features a unique structure combining an imidazole ring with three pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, sodium borohydride for reduction, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction typically results in a more reduced state of the original molecule.

Scientific Research Applications

4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine exerts its effects involves its interaction with molecular targets through its imidazole and pyridine moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity .

Properties

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

4-[(4R,5S)-2,4-dipyridin-4-yl-4,5-dihydro-1H-imidazol-5-yl]pyridine

InChI

InChI=1S/C18H15N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12,16-17H,(H,22,23)/t16-,17+

InChI Key

ATGSPSOGIXJNPS-CALCHBBNSA-N

Isomeric SMILES

C1=CN=CC=C1[C@H]2[C@H](N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4

Canonical SMILES

C1=CN=CC=C1C2C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4

Origin of Product

United States

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